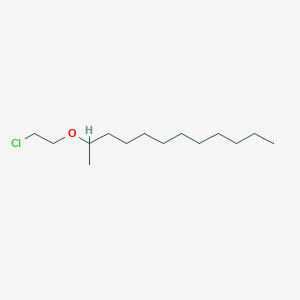
2-(2-Chloroethoxy)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)dodecane, also known as C12E2, is a non-ionic surfactant widely used in various scientific research applications. It is a clear, colorless liquid that is soluble in water and organic solvents. C12E2 is commonly used as a detergent, emulsifier, and dispersant in protein and membrane research, drug delivery, and other biological applications.
Wirkmechanismus
2-(2-Chloroethoxy)dodecane works by interacting with the hydrophobic regions of the membrane protein, disrupting the lipid bilayer and allowing the protein to be solubilized. The surfactant molecules form a micelle around the protein, shielding it from the surrounding environment and preventing it from denaturing.
Biochemische Und Physiologische Effekte
2-(2-Chloroethoxy)dodecane has been shown to have minimal effects on the activity and function of membrane proteins. It does not significantly alter the structure or stability of the protein, making it an ideal detergent for protein research. However, it is important to note that 2-(2-Chloroethoxy)dodecane can interact with other biomolecules in the sample, potentially affecting the overall composition and activity of the sample.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Chloroethoxy)dodecane in scientific research is its ability to solubilize and stabilize membrane proteins without significantly affecting their activity or structure. It is also relatively easy to use and can be applied to a variety of biological samples. However, 2-(2-Chloroethoxy)dodecane has some limitations, including its potential to interact with other biomolecules in the sample and its limited solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-Chloroethoxy)dodecane. One area of focus is the development of new surfactants with improved properties for membrane protein research. Another area of interest is the use of 2-(2-Chloroethoxy)dodecane in drug delivery systems, where it can be used to solubilize hydrophobic drugs and improve their bioavailability. Additionally, further research is needed to fully understand the interactions between 2-(2-Chloroethoxy)dodecane and other biomolecules in biological samples.
Synthesemethoden
The synthesis of 2-(2-Chloroethoxy)dodecane involves the reaction of 2-chloroethanol with dodecene in the presence of a strong base such as sodium hydroxide. The reaction yields 2-(2-Chloroethoxy)dodecane along with some side products that are removed by purification.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)dodecane is widely used in scientific research for its ability to solubilize and stabilize membrane proteins. It is also used as a detergent to extract and purify membrane proteins from biological samples. 2-(2-Chloroethoxy)dodecane has been shown to be effective in solubilizing a variety of membrane proteins, including G-protein coupled receptors, ion channels, and transporters.
Eigenschaften
CAS-Nummer |
17648-35-0 |
|---|---|
Produktname |
2-(2-Chloroethoxy)dodecane |
Molekularformel |
C14H29ClO |
Molekulargewicht |
248.83 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)dodecane |
InChI |
InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
ZAPKUYIWBQHURG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)OCCCl |
Kanonische SMILES |
CCCCCCCCCCC(C)OCCCl |
Synonyme |
2-Chloroethyl(1-methylundecyl) ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



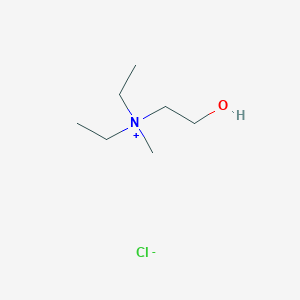
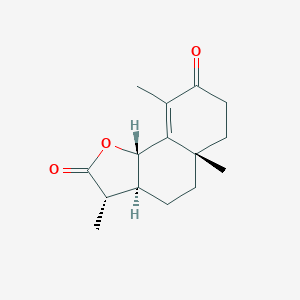
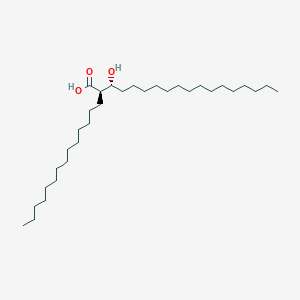
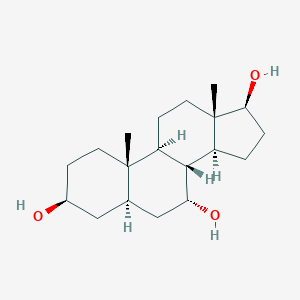
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
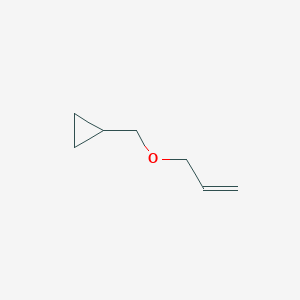
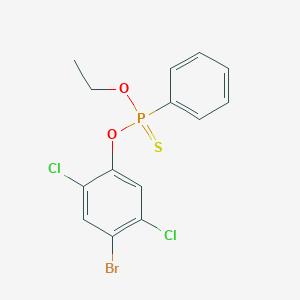
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
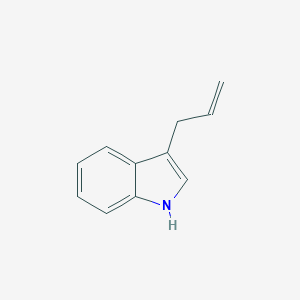
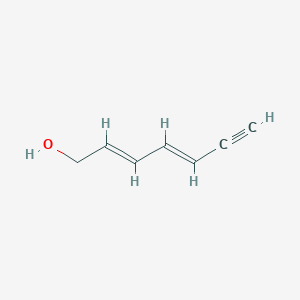
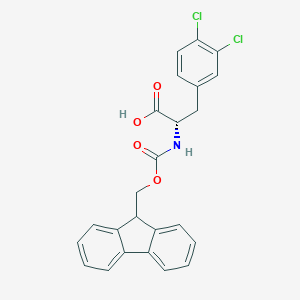
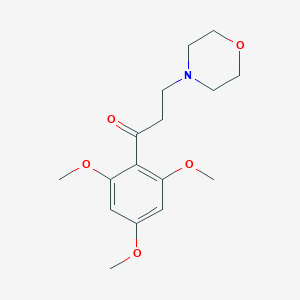
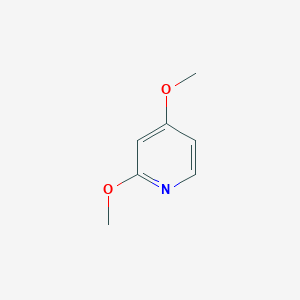
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)